7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated and chlorinated derivative of indanamine, a compound belonging to the indene family. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Halogenation: The starting material, indan-1-amine, undergoes halogenation to introduce chlorine and fluorine atoms at the 7 and 5 positions, respectively.
Reduction: The halogenated intermediate is then reduced to form the dihydro derivative.
Amination: Finally, the compound is subjected to amination to introduce the amine group at the 1 position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the compound to simpler derivatives.
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Indanone derivatives
Reduction Products: Indane derivatives
Substitution Products: Various substituted indanamines
Scientific Research Applications
7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine has been explored in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to its specific halogenation pattern. Similar compounds include:
Indan-1-amine: The parent compound without halogenation.
7-Chloro-2,3-dihydro-1H-inden-1-amine: Similar but lacking the fluorine atom.
5-Fluoro-2,3-dihydro-1H-inden-1-amine: Similar but lacking the chlorine atom.
Properties
IUPAC Name |
7-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4,8H,1-2,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQJGQLXIUFTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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